4-Methoxy-3,5-dimethylpicolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3,5-dimethylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJIJFXLFOPISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630348 | |

| Record name | 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110464-72-7 | |

| Record name | 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde: Synthesis, Characterization, and Application in Pharmaceutical Development

Introduction: A Key Building Block in Modern Medicine

4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde, a substituted picolinaldehyde, is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its significance is most pronounced in the production of proton pump inhibitors (PPIs), a class of drugs essential for treating acid-related gastrointestinal disorders. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its synthesis and critical role in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

IUPAC Name and Structure

The correct IUPAC name for the topic compound is 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde . The trivial name, 4-Methoxy-3,5-dimethylpicolinaldehyde, is also commonly used in commercial and laboratory settings.

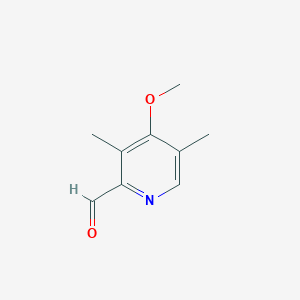

The chemical structure is defined by a pyridine ring substituted at the 2-position with a formyl (aldehyde) group, at the 4-position with a methoxy group, and at the 3- and 5-positions with methyl groups.

Chemical Structure:

Caption: Chemical structure of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde.

Physicochemical Data Summary

A compilation of the key physicochemical properties of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde | Internal |

| Synonyms | This compound | [1][2][3] |

| CAS Number | 110464-72-7 | [2][3] |

| Molecular Formula | C₉H₁₁NO₂ | [2][3] |

| Molecular Weight | 165.19 g/mol | [2][3] |

| Appearance | White to off-white solid | Inferred from precursors |

| SMILES | COc1c(C)cnc(c1C)C=O | [2] |

The Nexus of Synthesis: From Precursors to the Final Aldehyde

The synthesis of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs). The most direct and common laboratory-scale synthesis involves the oxidation of its corresponding alcohol, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. This precursor alcohol is, in turn, synthesized from more readily available starting materials.

Synthetic Pathway Overview

The overall synthetic strategy typically follows a multi-step process, beginning with a substituted pyridine derivative. A common pathway involves the synthesis of the key intermediate, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, which is then oxidized to the desired aldehyde.

Caption: General synthetic workflow to the target aldehyde.

Experimental Protocol: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This protocol details the synthesis of the alcohol precursor from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a common starting material.[1]

Materials:

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Methanol

-

Deionized Water

-

Potassium Iodide (KI)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Prepare a suspension of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in a mixture of methanol and water.

-

To this suspension, add potassium iodide and sodium hydroxide. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol from the reaction mixture using a rotary evaporator.

-

To the remaining aqueous residue, add deionized water.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, can be purified by recrystallization or column chromatography.

Experimental Protocol: Oxidation to 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde

The selective oxidation of the primary alcohol to the aldehyde is a crucial step that requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Materials:

-

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

-

Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

Procedure:

-

Dissolve (4-methoxy-3,5-dimethylpyridin-2-yl)methanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add the oxidizing agent (e.g., Dess-Martin Periodinane or Pyridinium Chlorochromate) portion-wise to the stirred solution. The choice of oxidant is critical; DMP is often preferred for its mildness and high yield.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude aldehyde.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde.

Spectroscopic Characterization

The structural elucidation of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde relies on standard spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the range of δ 9.5-10.5 ppm. - A singlet for the methoxy protons (OCH₃) around δ 3.8-4.0 ppm. - Two singlets for the two methyl groups (CH₃) on the pyridine ring, likely in the range of δ 2.2-2.6 ppm. - A singlet for the remaining aromatic proton on the pyridine ring. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (C=O) in the range of δ 190-200 ppm. - Signals for the aromatic carbons of the pyridine ring, with the carbon bearing the methoxy group being the most deshielded. - A signal for the methoxy carbon (OCH₃) around δ 55-60 ppm. - Signals for the two methyl carbons (CH₃) in the aliphatic region. |

| FTIR (cm⁻¹) | - A strong C=O stretching vibration for the aldehyde group around 1690-1715 cm⁻¹. - C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹. - C-O stretching for the methoxy group. - Aromatic C=C and C=N stretching vibrations characteristic of the pyridine ring. |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 165.19. - Fragmentation patterns consistent with the loss of CO, CH₃, and OCH₃ groups. |

Role in Drug Development: The Gateway to Proton Pump Inhibitors

The primary and most significant application of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde is as a key intermediate in the synthesis of proton pump inhibitors (PPIs), such as omeprazole and esomeprazole.[1][4] These drugs are widely used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

The aldehyde functionality serves as a crucial handle for constructing the final drug molecule. In the synthesis of omeprazole, the aldehyde is typically converted to a hydroxymethyl or chloromethyl group, which then undergoes coupling with a benzimidazole derivative.

Caption: Role of the aldehyde in the synthesis of Proton Pump Inhibitors.

The methoxy group on the pyridine ring plays a significant role in modulating the electronic properties of the molecule and can influence its binding affinity and pharmacokinetic properties in the final drug.[5] The methyl groups also contribute to the overall lipophilicity and steric profile of the molecule.

Reactivity and Chemical Logic

The chemical behavior of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde is dictated by the interplay of its functional groups: the aldehyde, the pyridine ring, and the methoxy and methyl substituents.

-

Aldehyde Group: The formyl group is the most reactive site, susceptible to nucleophilic attack. It readily undergoes reactions typical of aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form imines (Schiff bases).

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity to the molecule and can be protonated or alkylated. The electron-donating methoxy and methyl groups increase the electron density of the ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions, although the ring is generally electron-deficient compared to benzene.

-

Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, as with many aldehydes, it may be susceptible to air oxidation over time, especially in the presence of light. For long-term storage, it is advisable to keep it in a cool, dark, and inert atmosphere.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde and its precursors.

-

Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde is more than just a chemical compound; it is a testament to the intricate design and synthesis that underpins modern pharmaceutical development. Its unique structure, featuring a strategically substituted pyridine ring, makes it an invaluable building block for life-changing medications. A thorough understanding of its synthesis, characterization, and reactivity is paramount for scientists and researchers dedicated to advancing the field of medicinal chemistry and drug discovery. This guide serves as a comprehensive resource to support these endeavors, providing the technical insights necessary for the effective utilization of this important chemical intermediate.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 4 Methoxy 3 5 Dimethylpyridine 2 Carbaldehyde. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 4 Methoxy 3 5 Dimethylpyridine 2 Carbaldehyde. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methoxy-3,5-dimethylpicolinaldehyde: A Key Intermediate in Proton Pump Inhibitor Synthesis

Introduction: The Strategic Importance of a Pyridine Core

In the landscape of modern medicinal chemistry, the strategic synthesis of heterocyclic scaffolds is paramount to the development of novel therapeutics. Among these, substituted pyridines represent a privileged structural motif, forming the core of numerous blockbuster drugs. 4-Methoxy-3,5-dimethylpicolinaldehyde (CAS Number: 110464-72-7), a seemingly unassuming aldehyde, is a cornerstone intermediate, particularly in the synthesis of proton pump inhibitors (PPIs). This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, a detailed methodology for its synthesis and characterization, and an in-depth look into its critical role in the mechanism of action of one of the most widely prescribed classes of drugs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 110464-72-7 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Boiling Point | 271.4 ± 35.0 °C (Predicted) | [2][3] |

| Density | 1.094 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 5.26 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the aldehyde proton, the methoxy group, and the two methyl groups.

-

δ ~10.0-10.5 ppm (s, 1H, -CHO)

-

δ ~8.0-8.2 ppm (s, 1H, Pyridine-H)

-

δ ~3.8-4.0 ppm (s, 3H, -OCH₃)

-

δ ~2.3-2.5 ppm (s, 3H, -CH₃)

-

δ ~2.2-2.4 ppm (s, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will be characterized by the aldehydic carbonyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the methyl and methoxy groups.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum will be dominated by the strong carbonyl stretch of the aldehyde.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the oxidation of its corresponding primary alcohol, 4-Methoxy-3,5-dimethyl-2-pyridinemethanol. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Mild and selective methods such as the Swern oxidation or the Dess-Martin periodinane (DMP) oxidation are preferred.[7][8][9][10]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow from the alcohol precursor to the target aldehyde.

Protocol 1: Synthesis via Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a reliable method due to its mild reaction conditions and high chemoselectivity.[11]

Materials:

-

4-Methoxy-3,5-dimethyl-2-pyridinemethanol (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq)[7]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Methoxy-3,5-dimethyl-2-pyridinemethanol in anhydrous dichloromethane.

-

Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane portion-wise over 10-15 minutes. The reaction is typically exothermic, and a slight increase in temperature may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of the more nonpolar aldehyde product.

-

Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve, and the two layers become clear.

-

Work-up: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

The Role in Drug Development: A Gateway to Proton Pump Inhibitors

This compound is not an active pharmaceutical ingredient itself but rather a crucial building block in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and its S-enantiomer, esomeprazole.[8][12] These drugs are widely used to treat acid-related conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[13]

The aldehyde is typically converted to a more reactive intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, which is then coupled with a substituted benzimidazole moiety to form the core structure of the PPI.[8][12]

Mechanism of Action of Proton Pump Inhibitors

Proton pump inhibitors are prodrugs, meaning they are administered in an inactive form and are activated in the body.[2][3][7]

-

Activation in Acidic Environment: PPIs are weak bases that accumulate in the acidic secretory canaliculi of the parietal cells in the stomach.[3] The highly acidic environment (pH < 2) catalyzes a molecular rearrangement, converting the prodrug into a reactive sulfenamide intermediate.[3]

-

Irreversible Inhibition: This activated form then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme, also known as the proton pump.[2][3]

-

Suppression of Acid Secretion: This irreversible binding inactivates the proton pump, preventing it from pumping hydrogen ions into the stomach lumen. This is the final step in gastric acid secretion, and its inhibition leads to a profound and long-lasting reduction in stomach acid.[2][14]

The body must synthesize new proton pump enzymes to restore acid secretion, a process that can take over 24 hours, explaining the prolonged duration of action of PPIs.[3]

Logical Pathway from Intermediate to PPI Action

Caption: The journey from the synthetic intermediate to the therapeutic effect of a proton pump inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound, with its specific substitution pattern, is a testament to the elegance and precision of modern synthetic chemistry. Its role as a key intermediate in the production of life-changing proton pump inhibitors underscores the critical link between fundamental organic synthesis and pharmaceutical development. A thorough understanding of its properties, synthesis, and the mechanistic rationale for its use provides researchers with the foundational knowledge to not only utilize this compound effectively but also to innovate in the design and synthesis of future therapeutic agents.

References

-

Wikipedia. (2024). Proton-pump inhibitor. Retrieved from [Link]

-

Cleveland Clinic. (2022). Proton Pump Inhibitors (PPIs): What They Are & Side Effects. Retrieved from [Link]

-

Shin, J. M., & Sachs, G. (2008). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 14(3), 230–243. Retrieved from [Link]

-

Singh, L., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Retrieved from [Link]

- Dr.Oracle. (2025). What is the mechanism of action for Proton Pump Inhibitors (PPIs)?.

- How Proton Pump Inhibitors Work: Complete Pharmacology Guide. (2025).

-

Wikipedia. (2024). Swern oxidation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Information File.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

Evans, M. (2015, May 19). Functional Groups from Infrared Spectra [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. rsc.org [rsc.org]

- 3. Dess–Martin Periodinane [merckmillipore.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. 戴斯-马丁氧化剂 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. hmdb.ca [hmdb.ca]

- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]

An In-Depth Technical Guide to 4-Methoxy-3,5-dimethylpicolinaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in the synthesis of medicinally important compounds, 4-Methoxy-3,5-dimethylpicolinaldehyde holds significant interest for researchers in organic and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and its notable applications, particularly in the development of proton pump inhibitors. The information presented herein is curated to empower scientists with the technical knowledge required for the effective utilization of this versatile pyridine derivative.

Core Molecular Attributes

This compound, with the CAS Number 110464-72-7, is a substituted pyridine derivative. Its core structure features a pyridine ring functionalized with a methoxy group, two methyl groups, and an aldehyde group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 110464-72-7 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Colorless to off-white solid-liquid mixture | [2] |

| Boiling Point (Predicted) | 271.4±35.0 °C | [2] |

| Density (Predicted) | 1.094±0.06 g/cm³ | [2] |

| pKa (Predicted) | 5.26±0.10 | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Spectroscopic Characterization

The primary route to this compound involves the oxidation of its corresponding alcohol, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. This precursor is a well-documented intermediate in the synthesis of proton pump inhibitors such as omeprazole[3]. The oxidation is a critical step, and several mild methods are suitable to avoid over-oxidation to the carboxylic acid.

Recommended Synthetic Protocol: Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) oxidation is a highly efficient and mild method for converting primary alcohols to aldehydes, making it ideal for the synthesis of this compound, especially when dealing with potentially sensitive functional groups on the pyridine ring.

Experimental Protocol:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Figure 1: Experimental workflow for the synthesis of this compound via Dess-Martin Oxidation.

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton: A singlet in the region of δ 9.8-10.2 ppm.

-

Pyridine Ring Proton: A singlet for the proton at the 6-position of the pyridine ring.

-

Methoxy Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.

-

Methyl Protons: Two distinct singlets for the two methyl groups on the pyridine ring, typically in the δ 2.2-2.6 ppm region, each integrating to three protons.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde Carbonyl: A signal in the downfield region, typically δ 190-200 ppm.

-

Pyridine Ring Carbons: Signals in the aromatic region, with the carbon bearing the methoxy group being the most downfield.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Methyl Carbons: Signals in the aliphatic region, typically δ 15-25 ppm.

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, characteristic absorption band in the region of 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy): An absorption band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 165.

-

Fragmentation: Common fragmentation patterns for aldehydes include the loss of the formyl radical (-CHO) or a hydrogen radical (-H) from the aldehyde group.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the aldehyde functional group, which is a versatile handle for a variety of chemical transformations.

Reactivity Profile

-

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon, leading to the formation of alcohols (via reduction), cyanohydrins, and imines.

-

Wittig Reaction: It can undergo the Wittig reaction to form alkenes.

-

Reductive Amination: The aldehyde can be converted to an amine through reductive amination.

Central Role in Proton Pump Inhibitor (PPI) Synthesis

The most significant application of this compound is as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that are widely used to treat acid-reflux disorders[4].

The synthetic pathway to omeprazole, a prominent PPI, involves the conversion of the aldehyde to a 2-chloromethylpyridine derivative. This is then coupled with a substituted benzimidazole thiol, followed by oxidation to the final sulfoxide drug.

Figure 2: Generalized synthetic pathway from this compound to a proton pump inhibitor.

The strategic placement of the methoxy and methyl groups on the pyridine ring is crucial for the biological activity of the final PPI drug, influencing its pKa and metabolic stability[5].

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry. Its synthesis from the corresponding alcohol via mild oxidation methods is a reliable and efficient process. The aldehyde functionality provides a versatile platform for further chemical modifications, making it a crucial component in the multi-step synthesis of complex drug molecules like proton pump inhibitors. A thorough understanding of its properties and reactivity is essential for its effective application in drug discovery and development.

References

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

- Sachs, G., Shin, J. M., & Howden, C. W. (2006). The clinical pharmacology of proton pump inhibitors. Current opinion in gastroenterology, 22(Suppl 1), S2-S11.

-

ResearchGate. Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?. [Link]

-

Chemistry Steps. Dess-Martin periodinane (DMP oxidation). [Link]

-

Wikipedia. Swern oxidation. [Link]

-

RJPBCS. Proton Pump Inhibitors: A Brief Overview of Discovery, Chemistry and Process Development. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

- Google Patents.

- Google Patents.

-

SpectraBase. Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl-. [Link]

-

PubMed. The role of the methoxy group in approved drugs. [Link]

-

PubChem. 4-Methoxy-3,5-dimethylpyridine. [Link]

-

ResearchGate. Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. [Link]

-

PMC. The Chemically Elegant Proton Pump Inhibitors. [Link]

-

ResearchGate. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]

-

ResearchGate. Synthesis, Characterization, Antimicrobial and Anti-Inflammatory Properties of 4-Methoxy, 4, 6-Dipheny L-2-Thiopyrimidine and Epoxide Derivatives of Chalcones. [Link]

-

PMC. Pharmacology of Proton Pump Inhibitors. [Link]

-

NIST WebBook. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. [Link]

-

PubMed. The basis of differentiation of PPIs. [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

Rasayan J. Chem. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Link]

-

PMC. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. [Link]

-

NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]

-

ResearchGate. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

4-Methoxy-3,5-dimethylpicolinaldehyde molecular weight and formula

An In-Depth Technical Guide to 4-Methoxy-3,5-dimethylpicolinaldehyde

Introduction

This compound, also known as 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde, is a substituted pyridine derivative of significant interest within the pharmaceutical and chemical synthesis sectors. Its structural complexity, featuring a pyridine core functionalized with methoxy, methyl, and aldehyde groups, makes it a valuable intermediate for the construction of more complex molecular architectures. This guide provides a detailed overview of its core physicochemical properties and its pivotal role as a building block in synthetic chemistry, particularly in the development of proton pump inhibitors.

Core Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in research and development. The molecular formula and weight dictate stoichiometric calculations in synthesis, while the CAS number ensures unambiguous identification.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2][3] |

| CAS Number | 110464-72-7 | [1][3][4] |

| Predicted Boiling Point | 271.4±35.0 °C | [3] |

| Predicted Density | 1.094±0.06 g/cm3 | [3] |

| Isomeric SMILES | CC1=CN=C(C(=C1OC)C)C=O | [1] |

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups in this compound is key to understanding its reactivity. The aldehyde group at the 2-position is a primary site for nucleophilic attack, while the methoxy and methyl groups influence the electronic properties of the pyridine ring.

Caption: 2D structure of this compound.

Synthetic Context and Significance

The primary value of this compound lies in its role as a precursor to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a crucial intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole.[5][6] The aldehyde functionality serves as a handle that can be readily converted to the required hydroxymethyl group through reduction.

This synthetic relationship underscores the importance of precise chemical transformations in drug development. The choice of starting material and the efficiency of subsequent steps are paramount for the industrial-scale production of active pharmaceutical ingredients (APIs).

The following workflow illustrates the pivotal position of these pyridine derivatives in pharmaceutical synthesis.

Caption: Synthetic pathway from basic pyridines to Omeprazole.

Exemplary Protocol: Reduction to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

To illustrate the practical application of this chemistry, the following section details a representative protocol for the reduction of the aldehyde to its corresponding alcohol, a critical step in the synthesis of omeprazole intermediates.[7] The causality for each step is explained to provide a deeper understanding of the process.

Objective: To selectively reduce the aldehyde group of this compound to a hydroxymethyl group.

Methodology:

-

Reaction Setup:

-

Action: Dissolve this compound in a suitable protic solvent, such as methanol or ethanol, within a round-bottom flask equipped with a magnetic stirrer.

-

Causality: Protic solvents are required for the mechanism of borohydride reductions and are effective at solubilizing the starting material.

-

-

Reagent Addition:

-

Action: Cool the solution in an ice bath to 0-5 °C. Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

Causality: Cooling the reaction controls the exothermic nature of the reduction, preventing potential side reactions. Sodium borohydride is a selective reducing agent that will reduce aldehydes and ketones without affecting other functional groups like the pyridine ring or the methoxy ether. Adding it in portions ensures the reaction rate remains manageable.

-

-

Reaction Monitoring:

-

Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Causality: TLC provides a rapid and effective way to determine the point of complete conversion, preventing over-reaction or unnecessarily long reaction times.

-

-

Work-up and Quenching:

-

Action: Once the reaction is complete, slowly add a weak acid (e.g., dilute acetic acid or saturated ammonium chloride solution) to quench the excess sodium borohydride.

-

Causality: The quenching step safely neutralizes any unreacted reducing agent, converting it to inactive species and stopping the reaction.

-

-

Extraction and Isolation:

-

Action: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[7]

-

Causality: This standard liquid-liquid extraction procedure separates the desired organic product from inorganic salts and other aqueous-soluble components. Drying removes residual water, and concentration yields the product for further purification or use.

-

-

Purification:

-

Action: Purify the crude (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol by recrystallization or column chromatography.

-

Causality: Purification is essential to remove any byproducts or unreacted starting materials, ensuring the high purity required for subsequent steps in pharmaceutical synthesis.

-

Conclusion

This compound is a specialized chemical intermediate whose molecular weight and formula are foundational to its use. Its true significance is realized in its role as a precursor in multi-step syntheses, particularly for pharmaceuticals. The ability to selectively transform its aldehyde group makes it an indispensable building block for medicinal chemists and process development professionals engaged in the synthesis of complex heterocyclic compounds.

References

-

Alchem.Pharmtech. (n.d.). CAS 110464-72-7 | this compound. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 4 Methoxy 3 5 Dimethylpyridine 2 Carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-3,5-dimethylpyridine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 96300-88-8 | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Hydrochloride. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). This compound [CAS: 110464-72-7]. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-METHOXY-3,5-DIMETHYLPYRIDINE 1-OXIDE. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-Methoxy-3,5-dimethylpyridine-2-methanol. Retrieved from [Link]

-

ResearchGate. (2005). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Retrieved from [Link]

-

Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Rasayan J. Chem. Retrieved from [Link]

- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound CAS#: 110464-72-7 [m.chemicalbook.com]

- 4. ivychem.com [ivychem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

Solubility Profile of 4-Methoxy-3,5-dimethylpicolinaldehyde in Organic Solvents: A Technical Guide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Methoxy-3,5-dimethylpicolinaldehyde is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry, particularly in the synthesis of pharmacologically active compounds.[1][2] Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and screening workflows.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. It combines theoretical principles with a detailed, field-proven experimental protocol, enabling teams to generate reliable and reproducible solubility data essential for advancing research and development objectives.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and synthetic chemistry, solubility is not merely a physical property; it is a cornerstone parameter that dictates the viability of a compound for further development.[3] For a key intermediate like this compound, a thorough understanding of its solubility profile is paramount for:

-

Reaction Condition Optimization: Selecting an appropriate solvent system is crucial for ensuring that reactants are in the solution phase, thereby maximizing reaction rates and yields.

-

Purification Strategy: Solubility differences are exploited in crystallization, precipitation, and chromatographic purification methods.

-

High-Throughput Screening (HTS): In early drug discovery, compounds must be soluble in assay-compatible solvents, typically Dimethyl Sulfoxide (DMSO), to generate reliable biological data.[5]

-

Formulation Development: For preclinical and clinical studies, solubility in various pharmaceutically acceptable solvents and media is a key determinant of a drug candidate's potential bioavailability.[6]

This document provides the theoretical grounding and practical methodology to systematically evaluate the solubility of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as the foundational concept for predicting solubility.[7][8] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[9][10] To apply this principle, we must first analyze the molecular structure of our target compound and the properties of the solvents.

Molecular Structure Analysis of this compound

The structure of this compound contains several functional groups that contribute to its overall polarity and potential for intermolecular interactions:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a lone pair donor and can act as a hydrogen bond acceptor. The ring itself has aromatic character.

-

Aldehyde Group (-CHO): The carbonyl group is highly polar, with a partial negative charge on the oxygen and a partial positive charge on the carbon. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The ether oxygen is a hydrogen bond acceptor and contributes to the molecule's polarity.

-

Dimethyl Groups (-CH₃): These alkyl groups are nonpolar and contribute to the hydrophobic character of the molecule.

This combination of polar functional groups (aldehyde, methoxy, pyridine nitrogen) and nonpolar regions (aromatic ring, methyl groups) suggests that this compound is a moderately polar compound. Its solubility will be highest in solvents that can effectively engage with these diverse structural features.

Caption: Molecular structure highlighting polar and nonpolar regions.

Classification of Organic Solvents

Organic solvents are typically classified based on their polarity, which is often quantified by their dielectric constant or polarity index.[11][12] For the purpose of solubility testing, they can be grouped as follows:

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Cyclohexane) These solvents primarily interact through weak van der Waals forces and are effective at dissolving nonpolar compounds.[13]

-

Polar Aprotic Solvents: (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) These solvents possess polar bonds and dipole moments but lack acidic protons. They can act as hydrogen bond acceptors.[11]

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol, Water) These solvents have acidic protons (typically from -OH or -NH groups) and can act as both hydrogen bond donors and acceptors.[11]

Based on this analysis, we can hypothesize that this compound will exhibit moderate to high solubility in polar aprotic solvents and lower alcohols, limited solubility in nonpolar solvents, and potentially low solubility in water due to its hydrophobic methyl groups and aromatic ring.

Experimental Determination of Thermodynamic Solubility

While theoretical prediction provides a useful starting point, empirical measurement is required for definitive data. The "gold standard" for determining the intrinsic, equilibrium solubility of a compound is the Shake-Flask method.[5][14] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

The Shake-Flask Protocol

This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached and that measurements are accurate.

Materials:

-

This compound (solid form)

-

Selected organic solvents (HPLC grade or higher)

-

2-mL glass vials with PTFE-lined screw caps

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker/incubator (e.g., at 25 °C)

-

Centrifuge with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Caption: Experimental workflow for the Shake-Flask solubility determination.

Detailed Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid this compound to a 2-mL glass vial (e.g., 5-10 mg). The key is to ensure solid material remains after equilibrium is reached.

-

Accurately add 1.0 mL of the chosen solvent to the vial.

-

Prepare at least three replicate vials for each solvent to assess reproducibility.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24-hour period is a common starting point, but for some compounds, 48 or 72 hours may be necessary.

-

Causality Check: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the measured concentration no longer increases.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 1-2 hours to allow larger particles to settle.

-

Centrifuge the vials at a high speed (e.g., 15,000 rpm) for 15 minutes at the same temperature as the incubation. This step is critical to pellet the undissolved solid.[3]

-

Trustworthiness Check: Using filtration instead of or in addition to centrifugation can sometimes lead to underestimation due to drug adsorption onto the filter material. If filtering, it is crucial to use a low-binding material (like PTFE) and discard the first portion of the filtrate.[3]

-

-

Sample Analysis (Quantification):

-

Carefully withdraw a known aliquot of the clear supernatant. Avoid disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample via HPLC-UV or UV-Vis spectrophotometry. The analytical method must be validated for linearity, accuracy, and precision. For aldehydes, derivatization (e.g., with 2,4-dinitrophenylhydrazine) can be employed to enhance UV detection if necessary.[15][16]

-

-

Data Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the final solubility in mg/mL and/or Molarity (mol/L).

-

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Solvent Type | Polarity Index¹ | Dielectric Constant² | Solubility (mg/mL) @ 25°C | Solubility (M) @ 25°C |

| Hexane | Nonpolar | 0.1 | 1.9 | [Experimental Data] | [Experimental Data] |

| Toluene | Nonpolar | 2.4 | 2.4 | [Experimental Data] | [Experimental Data] |

| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | [Experimental Data] | [Experimental Data] |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | [Experimental Data] | [Experimental Data] |

| Acetone | Polar Aprotic | 5.1 | 21 | [Experimental Data] | [Experimental Data] |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | [Experimental Data] | [Experimental Data] |

| Isopropanol | Polar Protic | 3.9 | 19.9 | [Experimental Data] | [Experimental Data] |

| Ethanol | Polar Protic | 4.3 | 24.5 | [Experimental Data] | [Experimental Data] |

| Methanol | Polar Protic | 5.1 | 32.7 | [Experimental Data] | [Experimental Data] |

| DMSO | Polar Aprotic | 7.2 | 46.7 | [Experimental Data] | [Experimental Data] |

¹ Polarity Index is a relative measure of polarity.[12] ² Dielectric constant is a measure of a solvent's ability to separate charge.[11][12]

Interpretation: By correlating the experimental solubility data with the solvent properties (polarity index, dielectric constant, protic/aprotic nature), researchers can build a comprehensive understanding of the compound's behavior. This knowledge is invaluable for troubleshooting reaction mixtures, designing purification schemes, and selecting appropriate vehicles for biological assays.

Conclusion

The solubility of this compound is a multifaceted property governed by its unique molecular structure. This guide provides the essential theoretical and practical framework for its systematic evaluation. By combining structural analysis with the rigorous application of the Shake-Flask method, researchers and drug development professionals can generate the high-quality, reliable data necessary to accelerate their projects. This empirical data, in turn, informs critical decisions from synthetic route optimization to formulation design, ultimately enabling the full potential of this valuable chemical intermediate to be realized.

References

A complete list of all sources cited within this document, including valid URLs for verification.

-

Comparison of the polarity of organic solvents. (2022, October 13). Chemeurope.com. [Link]

-

Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. [Link]

-

Solubility and Intermolecular Forces. New Jersey Institute of Technology (NJIT). [Link]

-

Polarity of Solvents. Chem.libretexts.org. [Link]

-

2.12: Intermolecular Forces and Solubilities. (2020, May 30). Chemistry LibreTexts. [Link]

-

Solubility and intermolecular forces. Khan Academy. [Link]

-

2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Saskoer. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. [Link]

-

Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

-

How do you distinguish the polarity of organic solvent? ResearchGate. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

CAS 110464-72-7 | this compound. Alchem.Pharmtech. [Link]

-

4-Methoxy-3,5-dimethylpyridine. PubChem. [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

-

Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. NCBI Bookshelf. [Link]

-

Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. PMC - NIH. [Link]

- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. rheolution.com [rheolution.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. Khan Academy [khanacademy.org]

- 9. njit.edu [njit.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. research.cbc.osu.edu [research.cbc.osu.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Potential of 4-Methoxy-3,5-dimethylpicolinaldehyde Derivatives

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2] This guide focuses on the largely unexplored class of 4-Methoxy-3,5-dimethylpicolinaldehyde derivatives. While direct research on this specific scaffold is nascent, a comprehensive analysis of structurally related compounds—including other picolinaldehyde derivatives and substituted methoxyphenols—provides a strong predictive framework for their biological potential. This document synthesizes existing data to forecast the probable anticancer, antimicrobial, and anti-inflammatory activities of this novel compound class. We will explore underlying mechanisms of action, propose detailed protocols for synthesis and biological evaluation, and present a data-driven rationale for their development as next-generation therapeutic candidates. The aldehyde functionality serves as a versatile chemical handle for creating diverse libraries of derivatives, such as thiosemicarbazones, which have shown significant promise in oncology.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space in the pursuit of novel therapeutics.

The Picolinaldehyde Scaffold: A Foundation for Bioactivity

The therapeutic potential of a molecule is fundamentally linked to its structure. The this compound scaffold combines three key pharmacophoric elements, each contributing to a unique and promising profile.

-

The Pyridine Ring: As an electron-deficient heterocycle, the pyridine moiety is a cornerstone of modern pharmaceuticals.[2] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it an effective component for enzyme inhibition.[1][2] Many successful drugs, including enzyme inhibitors like nevirapine and milrinone, are built upon a pyridine core.[2]

-

The Aldehyde Group: The picolinaldehyde's aldehyde group is not merely a structural feature but a reactive gateway. It allows for straightforward derivatization through condensation reactions to form Schiff bases, hydrazones, and, notably, thiosemicarbazones. This versatility is critical for tuning the molecule's biological activity, as seen in pyridine-2-carboxaldehyde thiosemicarbazones, which exhibit potent anticancer properties.[3][5]

-

Methoxy and Dimethyl Substitutions: The methoxy (-OCH₃) and dimethyl (-CH₃) groups on the pyridine ring are crucial modulators of the molecule's physicochemical properties. They increase lipophilicity, which can enhance membrane permeability and cellular uptake. Furthermore, these groups exert electronic and steric effects that can influence how the molecule binds to its biological targets, potentially increasing potency and selectivity.

This combination of a proven heterocyclic core, a reactive handle for derivatization, and lipophilic substitutions suggests that this compound derivatives are a compelling class of compounds for biological screening.

Synthesis and Derivatization Strategies

The creation of a diverse chemical library is the first step in exploring the therapeutic potential of a new scaffold. The synthesis of this compound derivatives is accessible through established organic chemistry reactions.

General Synthesis Workflow

The primary route involves the oxidation of the corresponding picoline (pyridine with a methyl group) to generate the aldehyde. This aldehyde then becomes the key intermediate for a host of derivatization reactions, most notably condensation reactions to form new carbon-nitrogen double bonds.

Caption: General workflow for synthesis of picolinaldehyde derivatives.

Experimental Protocol: Synthesis of a Picolinaldehyde Thiosemicarbazone Derivative

This protocol is adapted from established methods for the synthesis of similar thiosemicarbazones and serves as a robust starting point.[4]

Objective: To synthesize a thiosemicarbazone derivative from this compound.

Materials:

-

This compound (1 mmol)

-

Thiosemicarbazide (1.1 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (catalytic amount, ~2 drops)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

Reactant Dissolution: Dissolve this compound (1 mmol) in 10 mL of ethanol in a round-bottom flask with stirring.

-

Addition of Thiosemicarbazide: In a separate beaker, dissolve thiosemicarbazide (1.1 mmol) in 10 mL of warm ethanol. Add this solution to the aldehyde solution in the flask.

-

Catalysis: Add 2 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Recrystallization: Purify the product by recrystallizing from a suitable solvent, such as hot ethanol, to obtain the pure thiosemicarbazone derivative.

-

Characterization: Dry the purified crystals and characterize them using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the melting point.

Anticipated Biological Activity I: Anticancer Potential

The pyridine-2-carboxaldehyde thiosemicarbazone scaffold is a well-established pharmacophore for anticancer activity.[3][4] These compounds often exert their effects through multiple mechanisms, including enzyme inhibition and the induction of programmed cell death (apoptosis).

Mechanism 1: Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[3] Inhibition of RNR halts DNA replication, leading to cell cycle arrest and cell death, particularly in rapidly proliferating cancer cells. Many pyridine-based thiosemicarbazones are potent RNR inhibitors.[3]

Caption: Inhibition of Ribonucleotide Reductase by picolinaldehyde derivatives.

Mechanism 2: Induction of Apoptosis

Beyond RNR inhibition, related heterocyclic compounds can trigger the intrinsic apoptotic pathway. This process is often initiated by cellular stress, leading to the inhibition of anti-apoptotic proteins like Bcl-xL and the activation of executioner caspases, such as Caspase-3, which dismantle the cell.[5][6]

Caption: Simplified intrinsic apoptosis pathway induced by cytotoxic agents.

Data on Related Compounds

The cytotoxic activity of structurally related compounds has been evaluated against various cancer cell lines.

| Compound Class | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Pyrazolinylcoumarin | Leukemia (CCRF-CEM) | 1.88 | [7] |

| Pyrazolinylcoumarin | Leukemia (MOLT-4) | 1.92 | [7] |

| Cinnamaldehyde-Chalcone | Colon Cancer (Caco-2) | 32.19 | [6] |

| Resveratrol Methoxy Derivative | Prostate Cancer (PC-3) | Varies (Potent) | [8] |

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | Leukemia (L1210) | Highly Active | [3] |

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[9]

Objective: To determine the concentration of a derivative that inhibits 50% of cell growth (IC₅₀).

Materials:

-

Human cancer cell line (e.g., HCT116, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solutions at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anticipated Biological Activity II: Antimicrobial & Antifungal Action

Methoxyphenol compounds and various nitrogen-containing heterocycles are known to possess significant antimicrobial properties.[10][11] It is therefore highly probable that this compound derivatives will exhibit activity against a range of bacterial and fungal pathogens.

Probable Mechanisms of Action

The antimicrobial action of these compounds is often multifactorial, involving:

-

Membrane Disruption: The lipophilic nature of the methoxy and dimethyl groups can facilitate insertion into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

-

Enzyme Inhibition: The pyridine core can chelate metal ions essential for the function of microbial enzymes or directly bind to active sites, inhibiting key metabolic pathways.[12]

-

Inhibition of Biofilm Formation: Many heterocyclic compounds can interfere with the quorum sensing pathways that microbes use to form resilient biofilms.

Data on Related Compounds

The efficacy of related compounds is typically measured by the zone of inhibition in diffusion assays or by the minimum inhibitory concentration (MIC).

| Compound Class | Organism | Activity (Zone of Inhibition / MIC) | Reference |

| Coumarin-Thiadiazole | Escherichia coli | 15-22 mm | [11] |

| Coumarin-Thiadiazole | Staphylococcus aureus | 15-22 mm | [11] |

| Coumarin-Thiadiazole | Candida albicans | Strong Inhibition | [11] |

| Methoxyphenol (Eugenol) | S. aureus | IC₅₀ = 0.75 mM | [10] |

| Hydrazide Derivative | E. coli | 17 mm | [13] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

This is a standard, qualitative method to screen for antimicrobial activity.[14]

Objective: To determine the susceptibility of a microbial strain to the synthesized derivatives.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton agar plates

-

Sterile blank paper disks (6 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile swabs and forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the microbial suspension to create a uniform lawn.

-

Disk Preparation: Aseptically apply a known volume (e.g., 20 µL) of the test compound solution onto a sterile blank disk. Allow the solvent to evaporate completely.

-

Disk Application: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press to ensure full contact. Include a solvent-only disk as a negative control and a disk with a standard antibiotic (e.g., streptomycin) as a positive control.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for yeast).

-

Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone indicates greater susceptibility of the microbe to the compound.

Anticipated Biological Activity III: Anti-inflammatory & Antioxidant Effects

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Compounds containing methoxyphenol moieties are well-documented for their potent anti-inflammatory and antioxidant activities.[15][16]

Mechanism of Action

The anti-inflammatory effects are likely mediated through two primary pathways:

-

Antioxidant Activity: The methoxy-substituted ring can act as a radical scavenger, neutralizing reactive oxygen species (ROS) that perpetuate the inflammatory cascade.

-

Enzyme Inhibition: Derivatives may inhibit key pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory prostaglandins.[16]

Caption: Dual anti-inflammatory mechanism via ROS scavenging and COX-2 inhibition.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a rapid and reliable method to evaluate the in vitro antioxidant capacity of a compound.[17]

Objective: To measure the ability of a derivative to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

-

DPPH solution in methanol (e.g., 0.1 mM)

-

Test compound dissolved in methanol at various concentrations

-

Ascorbic acid (positive control)

-

96-well plate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, mix a fixed volume of the DPPH solution (e.g., 100 µL) with varying concentrations of the test compound (e.g., 100 µL). Prepare a control containing only methanol and DPPH.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm. The purple DPPH radical becomes colorless upon reduction by an antioxidant, leading to a decrease in absorbance.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100

-

IC₅₀ Determination: Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

While the specific biological profile of this compound derivatives remains to be empirically determined, a robust, data-driven hypothesis can be constructed from the extensive literature on analogous structures. The convergence of evidence strongly suggests that this scaffold is a promising starting point for the development of novel agents with potent anticancer, antimicrobial, and anti-inflammatory properties.

The path forward is clear:

-

Synthesis of a Focused Library: Synthesize the core scaffold and a diverse set of derivatives (e.g., thiosemicarbazones, hydrazones, Schiff bases) to establish clear structure-activity relationships (SAR).

-

Systematic Biological Screening: Employ the high-throughput protocols detailed in this guide (MTT, Kirby-Bauer, DPPH) to perform a comprehensive primary screening of the library.

-

Mechanism of Action Studies: For the most potent "hit" compounds, conduct further in-depth studies to elucidate their precise molecular targets and mechanisms of action (e.g., specific enzyme inhibition assays, apoptosis pathway analysis).

-

In Vivo Validation: Advance the most promising lead candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides the foundational logic, experimental framework, and predictive insights necessary to embark on the exploration of this compound derivatives as a new frontier in therapeutic agent discovery.

References

-

Gatbonton-Schwertscher, T., et al. (2018). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health. [Link]

-

Javed, S. A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

-

Volochnyuk, D. M., et al. (2016). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. PMC. [Link]

-

MDPI. (n.d.). Antimicrobial Activity of Plant-Derived Products and Synthetic Derivatives. MDPI. [Link]

-

Oda, M., et al. (2001). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Journal of Health Science. [Link]

-

Skaff, D. A., et al. (2012). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. PMC. [Link]

-

Lee, H., et al. (2020). Total Syntheses of 4′,6′-Dimethoxy-2'-Hydroxy-3′,5′-Dimethylchalcone Derivatives. Bulletin of the Korean Chemical Society. [Link]

-